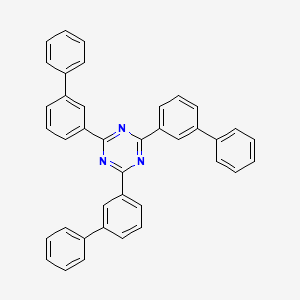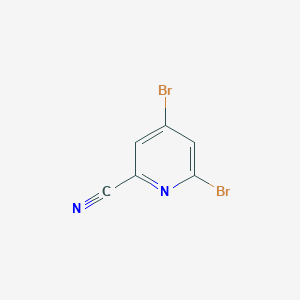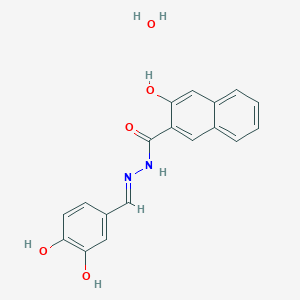
Dynasore hydrate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Dynasore hydrate is C18H14N2O4 . Its molecular weight is 322.31 g/mol . It is soluble in DMSO at 30 mg/mL or ethanol at 1 mg/mL .
Chemical Reactions Analysis
This compound has been shown to be protective of cells and their surface glycocalyx, preventing damage due to oxidative stress . This suggests that this compound may interact with reactive oxygen species, although the specific chemical reactions involved are not detailed in the sources.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.31 g/mol . It is soluble in DMSO at 30 mg/mL or ethanol at 1 mg/mL . The CAS Number is 1202867-00-2 .
Applications De Recherche Scientifique
Inhibition of Dynamin
Dynasore hydrate is a cell-permeable inhibitor of dynamin, which is essential for clathrin-dependent coated vesicle formation in cells. It has been found to interfere with the GTPase activity of various dynamin proteins but not other small GTPases. As a result, dynasore acts as a potent inhibitor of endocytic pathways dependent on dynamin, rapidly blocking coated vesicle formation and leading to the accumulation of specific types of coated pit intermediates. This function is crucial for understanding the role of dynamin in vesicle formation and the overall endocytic process (Macia et al., 2006).
Impact on Cellular Function
Dynasore is not only a dynamin inhibitor but also affects other cellular processes. It has been observed to reduce labile cholesterol in the plasma membrane and disrupt lipid raft organization in a dynamin-independent manner. Understanding these effects is significant for exploring both the role of dynamin and the regulation of cholesterol in plasma membranes (Preta, Cronin, & Sheldon, 2015).
Neurological Applications
Dynasore has shown potential in neurological applications, particularly in spinal cord injury (SCI) in rats. It has been found to improve motor function recovery after SCI by inhibiting neuronal apoptosis and astrocytic proliferation. This indicates that dynasore could have therapeutic potential in treating SCI and possibly other neurological conditions (Li et al., 2017).
Anti-Viral Properties
Research has revealed that dynasore can disrupt the trafficking of herpes simplex virus proteins. By inhibiting dynamin, dynasore impedes viral entry and other steps in the viral life cycle, suggesting its potential as an antiviral agent (Mues et al., 2015).
Cancer Research
In cancer research, dynasore has been found to suppress lamellipodia formation and cancer cell invasion by destabilizing actin filaments. This indicates its potential as a tool for understanding cancer cell motility and possibly as a therapeutic agent in cancer treatment (Yamada et al., 2009).
Mécanisme D'action
Target of Action
Dynasore hydrate primarily targets dynamin , a GTPase protein . Dynamin plays an essential role in membrane fission during clathrin-mediated endocytosis in eukaryotic cells . It is involved in the formation and detachment of clathrin-coated pits from the membrane during endocytosis .
Mode of Action
This compound acts as a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . This inhibition prevents endocytosis, blocking the formation of clathrin-coated vesicles . This compound also reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization in a dynamin-independent manner .
Biochemical Pathways
This compound affects the endocytic pathway by inhibiting dynamin, which is crucial for the invagination of the plasma membrane to form clathrin-coated pits . This process regulates fundamental cellular processes, including the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients . This compound also impacts the cholesterol regulation pathway by reducing labile cholesterol in the plasma membrane .
Pharmacokinetics
It is known that this compound is soluble in dmso , which could potentially influence its absorption and distribution in the body
Result of Action
The inhibition of dynamin by this compound prevents clathrin-coated endocytosis, including the internalization of LDL receptors in the plasma membrane . It also inhibits the vesicular H±ATPase, which is involved in cholesterol recycling from endosomes back to the plasma membrane . These actions lead to a reduction in labile cholesterol in the plasma membrane and a disruption of lipid raft organization .
Action Environment
It is known that this compound should be stored at -20°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability and efficacy
Safety and Hazards
When handling Dynasore hydrate, it is recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4.H2O/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22;/h1-10,21-23H,(H,20,24);1H2/b19-10+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWZHQSDBMSHTN-ZIOFAICLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746662 | |
| Record name | 3-Hydroxy-N'-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2-carbohydrazide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202867-00-2 | |
| Record name | 3-Hydroxy-N'-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2-carbohydrazide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202867-00-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



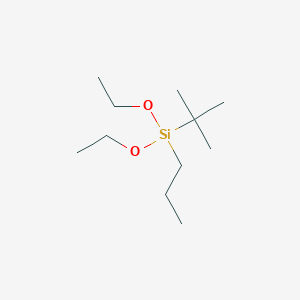


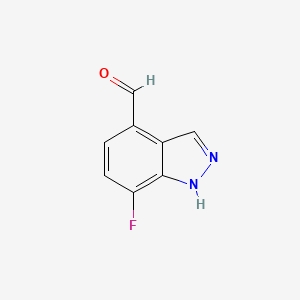
![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)
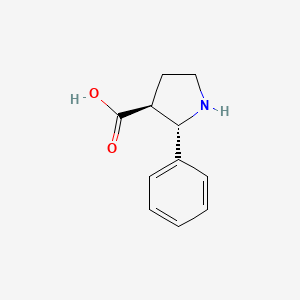
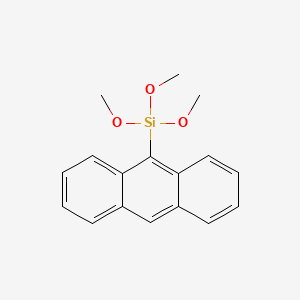
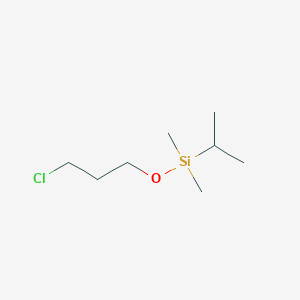
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)
